3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate
Description
This compound is a cationic heterocyclic system featuring a thiazolium core conjugated with a cyclopentenyl-phenyl substituent and stabilized by a perchlorate counterion. The presence of extended π-conjugation and a bulky phenyl group may influence its electronic properties and crystallinity. Synthetically, it likely derives from alkenylation and cyclization steps analogous to methods described in related thiazole/triazole systems .
Properties
IUPAC Name |
3-methyl-2-[2-[3-[2-(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]-1,3-thiazolidine;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N2S2.ClHO4/c1-24-14-16-26-21(24)12-10-19-8-9-20(11-13-22-25(2)15-17-27-22)23(19)18-6-4-3-5-7-18;2-1(3,4)5/h3-7,10-13H,8-9,14-17H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODDJJKYGORQGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSC1=CC=C2CCC(=C2C3=CC=CC=C3)C=CC4=[N+](CCS4)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721639 | |
| Record name | 3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144773-60-4 | |
| Record name | 3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate is a thiazolidine derivative that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antiproliferative, antibacterial, and anti-inflammatory effects, supported by various studies and findings.
Chemical Structure
The compound's structure can be described as a complex thiazolidine derivative with multiple functional groups that may contribute to its biological activity. The presence of thiazolidine rings is significant as they are known for diverse pharmacological properties.
Antiproliferative Activity
Thiazolidine derivatives have been extensively studied for their anticancer properties . Research indicates that modifications in the thiazolidine ring can enhance antiproliferative effects against various cancer cell lines. For instance, derivatives of thiazolidine have shown effectiveness in inducing apoptosis and inhibiting cell cycle progression in cancer cells.
In a study evaluating several thiazolidine derivatives, it was found that compounds modified at position 5 of the thiazolidine ring exhibited significant antiproliferative activity against human breast cancer (MCF-7) and leukemia (K562) cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects .
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 5-Benzylidenethiazolidine | MCF-7 | 5.2 |
| 5-Benzylidenethiazolidine | K562 | 6.7 |
| 4-(2,4-Thiazolidinedione) | MDA-MB-231 | 4.5 |
Antibacterial Activity
The antibacterial properties of thiazolidine derivatives have also been highlighted in various studies. The compound has shown moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . In one study, the compound exhibited inhibition zones of 17 mm against E. coli and 15 mm against S. aureus when tested using the agar diffusion method .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli ATCC 25922 | 17 |
| S. aureus ATCC 25923 | 15 |
Anti-inflammatory Activity
Thiazolidine derivatives are also recognized for their anti-inflammatory effects . The mechanisms often involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. Research suggests that compounds similar to the one discussed can downregulate NF-kB pathways, leading to decreased expression of inflammatory markers .
Case Studies
Several case studies have documented the biological activities of thiazolidine derivatives:
- Anticancer Activity : A study conducted by Patil et al. synthesized various thiazolidine derivatives and assessed their anticancer potential across multiple cell lines. They reported that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
- Antimicrobial Screening : Another research effort evaluated a series of thiazolidine compounds for antimicrobial efficacy using a microdilution method. Results indicated that certain derivatives not only inhibited bacterial growth but also displayed antifungal properties .
Comparison with Similar Compounds
Research Findings and Methodological Insights
- SHELX in Structural Studies : The target compound’s refinement via SHELXL () would reveal conformational differences from iodide analogs, such as torsional strain in the ethenyl linkage.
- Synthetic Challenges : The steric bulk of the phenylcyclopentenyl group may reduce reaction yields compared to smaller alkenyl derivatives ().
- Packing Efficiency: Graph set analysis () suggests that perchlorate’s weak hydrogen-bonding capacity results in less efficient crystal packing vs.
Q & A
Basic: What are the critical steps in synthesizing this compound while ensuring structural fidelity?
Methodological Answer:
The synthesis involves multi-step cyclization and functionalization reactions. Key steps include:
- Thiazole-thiazolidine coupling : Reacting thiazole precursors (e.g., 3-mercapto-4-methyl-1,2,4-triazole) with halogenated propenyl derivatives under controlled conditions to form conjugated ethenyl linkages .
- Iodocyclization : Using iodine as a cyclizing agent to stabilize the thiazolium core, monitored via gas chromatography-mass spectrometry (GC-MS) to track intermediates .
- Perchlorate salt formation : Final treatment with perchloric acid to precipitate the perchlorate counterion, requiring strict temperature control to avoid explosive hazards .
Characterization : Validate structural fidelity via 1H NMR (to confirm proton environments in thiazole/cyclopentene moieties) and IR spectroscopy (to identify S–C–N stretching modes in thiazolidin-2-ylidene groups) .
Advanced: How can computational chemistry resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies between experimental NMR/IR data and proposed structures often arise from dynamic conformational changes or tautomerism. Strategies include:
- Reaction path search algorithms : Use quantum chemical calculations (e.g., DFT) to model tautomeric equilibria or non-covalent interactions (e.g., hydrogen bonding in thiazolidine rings) .
- Vibrational frequency simulations : Compare computed IR spectra (via Gaussian or ORCA) with experimental data to assign ambiguous peaks, particularly for sulfur-containing functional groups .
- Dynamic NMR (DNMR) analysis : Simulate temperature-dependent NMR shifts to identify slow-exchange processes in cyclopentene or ethenyl moieties .
Basic: Which spectroscopic techniques are essential for characterizing the electronic properties of this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Identify π→π* transitions in the conjugated ethenyl-thiazole system. Solvent polarity effects (e.g., acetonitrile vs. DMSO) can reveal charge-transfer interactions .
- Cyclic Voltammetry (CV) : Measure redox potentials of the thiazolium core to assess stability under oxidative conditions .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify sulfur and nitrogen oxidation states, critical for confirming the perchlorate counterion’s influence on electronic structure .
Advanced: How can AI-driven platforms optimize reaction conditions for high-yield synthesis?
Methodological Answer:
- Machine Learning (ML) for solvent/catalyst screening : Train models on datasets of thiazole cyclization reactions to predict optimal solvents (e.g., ethanol vs. THF) and catalysts (e.g., Pd/C vs. CuI) .
- COMSOL Multiphysics integration : Simulate heat and mass transfer in exothermic steps (e.g., iodocyclization) to prevent side reactions .
- Autonomous laboratories : Implement robotic platforms for real-time adjustment of reaction parameters (e.g., pH, temperature) based on inline GC-MS feedback .
Basic: What safety protocols are critical when handling perchlorate salts in synthesis?
Methodological Answer:
- Explosivity mitigation : Conduct reactions in diluted solutions (<70% concentration) and avoid grinding dry perchlorate salts .
- Ventilation : Use fume hoods with HEPA filters to capture perchloric acid vapors.
- Emergency neutralization : Pre-prepare sodium bicarbonate solutions to neutralize spills, as perchlorates react violently with organic materials .
Advanced: How can multi-scale modeling improve reactor design for scaling up synthesis?
Methodological Answer:
- Microkinetic modeling : Integrate DFT-derived activation energies with reactor hydrodynamics to predict yield losses at larger scales .
- CFD simulations : Model fluid flow in stirred-tank reactors to optimize mixing efficiency for viscous intermediates (e.g., thiazolidine precursors) .
- Process Analytical Technology (PAT) : Use inline Raman spectroscopy to monitor crystallinity of the perchlorate salt during precipitation .
Basic: How do substituents on the phenyl ring influence the compound’s reactivity?
Methodological Answer:
- Electron-donating groups (e.g., –OCH₃) : Stabilize the thiazolium cation via resonance, enhancing solubility in polar aprotic solvents .
- Electron-withdrawing groups (e.g., –NO₂) : Increase electrophilicity of the cyclopentene moiety, accelerating nucleophilic attacks but risking side reactions .
- Steric effects : Bulky substituents (e.g., –CF₃) hinder cyclization steps, requiring higher temperatures or Lewis acid catalysts (e.g., ZnCl₂) .
Advanced: What strategies validate the biological activity of this compound while minimizing assay interference?
Methodological Answer:
- Counterion control experiments : Compare perchlorate with non-coordinating anions (e.g., PF₆⁻) to isolate biological effects of the cation .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes), validating poses via mutagenesis data .
- Fluorescence quenching assays : Track binding events using labeled thiazole derivatives, correcting for inner-filter effects caused by the compound’s UV absorbance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
